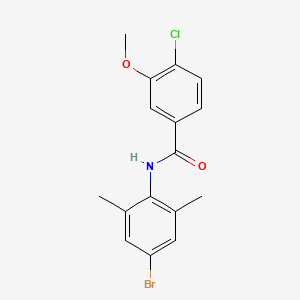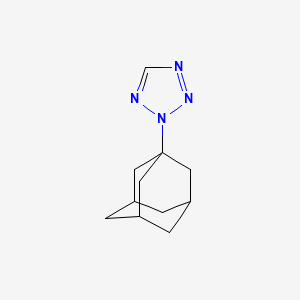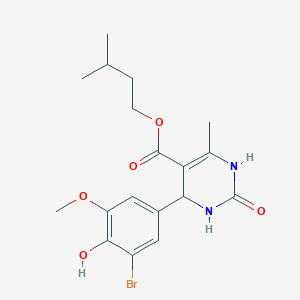
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as MDPC, is a synthetic compound that belongs to the class of designer drugs. MDPC has gained popularity among researchers due to its unique properties, such as its ability to stimulate the central nervous system and produce euphoria.
Wirkmechanismus
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased levels of these neurotransmitters result in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also stimulates the release of glucose from the liver, leading to increased energy levels. N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been shown to improve cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its ability to produce consistent and reliable results. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has limitations as well. Its effects on the central nervous system can be unpredictable, and its potential for abuse makes it difficult to conduct research on human subjects.
Zukünftige Richtungen
There are several future directions for N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide research. One potential area of study is its potential as a therapeutic agent for conditions such as ADHD and depression. Another area of research could be focused on developing safer and more effective versions of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide with fewer side effects. Additionally, further research could be conducted to better understand the long-term effects of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide on the central nervous system.
Synthesemethoden
The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-methyl-5-nitrobenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied in scientific research due to its unique properties. One of the most common applications of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is in the field of neuroscience, where it is used to study the effects of stimulants on the central nervous system. N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been used in pharmacology research to investigate its potential as a therapeutic agent for various conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-12-13-19(25(27)28)14-21(16)24-22(26)20-15-23(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKMNAFUOUVAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091890.png)

![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)
![(4-fluoro-3-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5091919.png)

![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)